molecular formula C14H13N5O2S B5833577 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE

1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE

Cat. No.: B5833577
M. Wt: 315.35 g/mol
InChI Key: QWCDWDJVRISRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyridyl Substitution: The pyridyl group can be introduced via a nucleophilic substitution reaction.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The triazole and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.

Scientific Research Applications

1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. The pyridyl group can enhance binding affinity to various receptors.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-[(4-METHYLPHENYL)SULFONYL]-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-5-AMINE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the sulfonyl and aromatic groups but differ in their core structures, leading to different biological activities and applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-pyridin-3-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-10-4-6-12(7-5-10)22(20,21)19-14(15)17-13(18-19)11-3-2-8-16-9-11/h2-9H,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDWDJVRISRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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